molecular formula C22H28N2O2S B2464113 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797088-20-0

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2464113
CAS No.: 1797088-20-0
M. Wt: 384.54
InChI Key: KZYIMDYYAFDVEN-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include an isopropylthio group attached to a phenyl ring and a methoxypyrrolidinyl group attached to another phenyl ring through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isopropylthio group: This can be achieved by reacting a phenyl halide with isopropylthiol in the presence of a base.

    Introduction of the methoxypyrrolidinyl group: This step involves the reaction of a phenyl halide with 3-methoxypyrrolidine under suitable conditions.

    Formation of the acetamide linkage: This is typically done by reacting the intermediate compounds with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
  • 2-(4-(ethylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
  • 2-(4-(propylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylthio)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-16(2)27-21-10-4-17(5-11-21)14-22(25)23-18-6-8-19(9-7-18)24-13-12-20(15-24)26-3/h4-11,16,20H,12-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYIMDYYAFDVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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